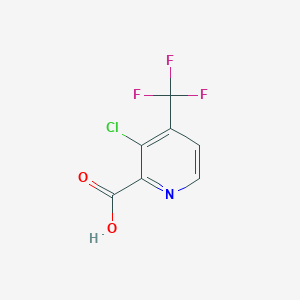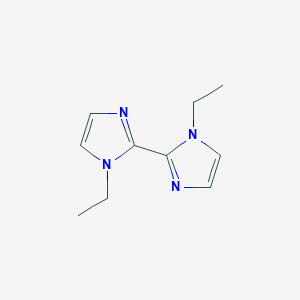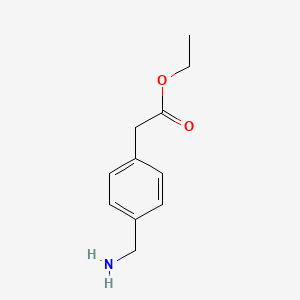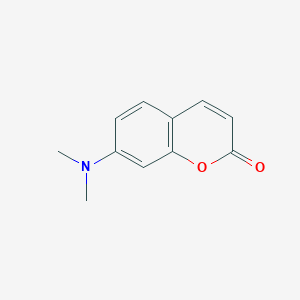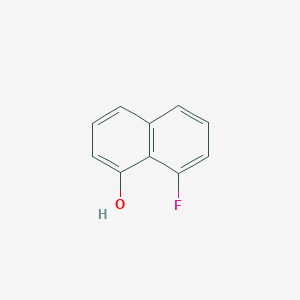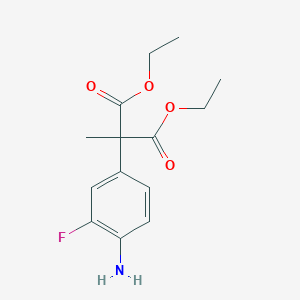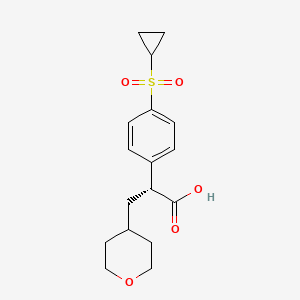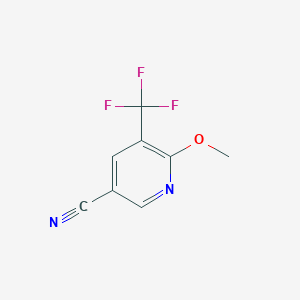
Trimethyl cyclopropane-1,2,3-tricarboxylate
Übersicht
Beschreibung
Trimethyl cyclopropane-1,2,3-tricarboxylate: is an organic compound with the molecular formula C9H12O6 . It is characterized by a cyclopropane ring substituted with three carboxylate groups and three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl cyclopropane-1,2,3-tricarboxylate can be achieved through several methods. One common approach involves the Corey-Chaykovsky reaction , where sulfur ylides react with carbonyl compounds to form cyclopropanes . This reaction typically requires strong bases to generate the ylides in situ from sulfonium halides. The reaction conditions are mild, often involving room temperature and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Corey-Chaykovsky reaction or similar cyclopropanation reactions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl cyclopropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Trimethyl cyclopropane-1,2,3-tricarboxylic acid.
Reduction: Trimethyl cyclopropane-1,2,3-triol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl cyclopropane-1,2,3-tricarboxylate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism by which trimethyl cyclopropane-1,2,3-tricarboxylate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive ester groups. These ester groups can undergo hydrolysis, oxidation, and reduction, leading to the formation of different functional groups that interact with molecular targets. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Trimethyl cyclopropane-1,2,3-tricarboxylate can be compared with other similar compounds, such as:
Trimethyl 1,3,5-benzenetricarboxylate: Both compounds contain three ester groups, but the latter has a benzene ring instead of a cyclopropane ring.
Trimethyl aconitate: This compound also has three ester groups but differs in the arrangement of the carbon skeleton.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
trimethyl cyclopropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-13-7(10)4-5(8(11)14-2)6(4)9(12)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSHXNGWYJQIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C1C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505975 | |
| Record name | Trimethyl cyclopropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717-69-1 | |
| Record name | Trimethyl cyclopropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)


